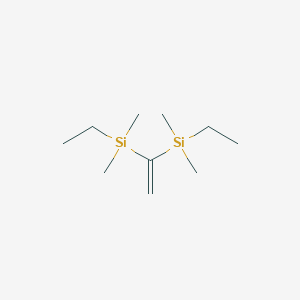
Silane, ethenylidenebis[ethyldimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, ethenylidenebis[ethyldimethyl-: is a chemical compound with the molecular formula C_10H_24Si_2. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, ethenylidenebis[ethyldimethyl- can be synthesized through several methods. One common method involves the reaction of ethyldimethylchlorosilane with a suitable vinylidene compound under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of silane, ethenylidenebis[ethyldimethyl- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Silane, ethenylidenebis[ethyldimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The ethyl and methyl groups can be substituted with other organic groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Silane, ethenylidenebis[ethyldimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of silane, ethenylidenebis[ethyldimethyl- involves its ability to form stable bonds with both organic and inorganic substrates. The silicon atoms in the compound can interact with various molecular targets, including hydroxyl groups on surfaces, leading to the formation of strong covalent bonds. This property makes it an effective coupling agent and adhesion promoter in various applications.
Comparison with Similar Compounds
Silane (SiH_4): A simpler silane compound used as a precursor for silicon production.
Trimethylsilyl chloride (C_3H_9SiCl): Used in organic synthesis for introducing trimethylsilyl groups.
Vinyltrimethoxysilane (C_5H_12O_3Si): Employed as a coupling agent and adhesion promoter.
Uniqueness: Silane, ethenylidenebis[ethyldimethyl- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable bonds with various substrates. This versatility makes it valuable in both research and industrial applications.
Properties
CAS No. |
824985-53-7 |
|---|---|
Molecular Formula |
C10H24Si2 |
Molecular Weight |
200.47 g/mol |
IUPAC Name |
ethyl-[1-[ethyl(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C10H24Si2/c1-8-11(4,5)10(3)12(6,7)9-2/h3,8-9H2,1-2,4-7H3 |
InChI Key |
WSDSVLUEFAVWCP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)C(=C)[Si](C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















